5/'-O-benzoyl-3/'-deoxythymidine 5/'-O-benzoyl-3/'-deoxythymidine
Brand Name: Vulcanchem
CAS No.: 122621-07-2
VCID: VC0046048
InChI: InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol

5/'-O-benzoyl-3/'-deoxythymidine

CAS No.: 122621-07-2

Main Products

VCID: VC0046048

Molecular Formula: C17H18N2O5

Molecular Weight: 330.33 g/mol

5/'-O-benzoyl-3/'-deoxythymidine - 122621-07-2

CAS No. 122621-07-2
Product Name 5/'-O-benzoyl-3/'-deoxythymidine
Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
IUPAC Name [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1
Standard InChIKey DCZVYXDBKVTNMI-UONOGXRCSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=CC=C3
SMILES CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3
Synonyms 5'-O-benzoyl-3'-deoxythymidine
ddTHd
PubChem Compound 72230
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator